Ala-Glu-OH

Descripción

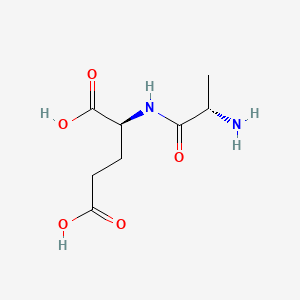

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAGTDAHUIRQA-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927376 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13187-90-1 | |

| Record name | L-Alanyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANINE GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D40GXI4MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of Ala-Glu-OH: An Analysis of Current Scientific Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the biological function of the dipeptide L-Alanyl-L-Glutamic acid (Ala-Glu-OH). A comprehensive review of the scientific literature reveals a notable scarcity of specific research on the distinct biological roles of this compound. The vast majority of related studies focus on the dipeptide L-Alanyl-L-Glutamine (Ala-Gln), which is structurally similar but functionally distinct due to the amide group in the glutamine side chain. Consequently, this guide will first address the limited direct information available for this compound. It will then provide an in-depth analysis of the biological functions of its constituent amino acids, L-alanine and L-glutamic acid, and a detailed overview of the extensively researched dipeptide, L-alanyl-L-glutamine, to offer a comprehensive perspective for researchers in the field.

L-Alanyl-L-Glutamic Acid (this compound): Current State of Research

Despite its simple structure, the dipeptide this compound is not the subject of extensive biological function research in the available scientific literature. While it is recognized as a chemical entity and is commercially available for research purposes, dedicated studies elucidating its specific signaling pathways, metabolic fate, and physiological effects are largely absent[1]. The focus of dipeptide research has predominantly been on molecules with enhanced stability or specific therapeutic applications, such as L-Alanyl-L-Glutamine[2][3].

This compound is mentioned in some contexts, such as being a constituent of larger, self-assembling peptides, but these studies do not investigate the intrinsic biological activity of the dipeptide itself[4]. Therefore, it is not possible to provide a detailed technical guide on the "core biological function" of this compound with quantitative data, experimental protocols, and signaling pathways as such information is not well-established.

To provide a valuable resource for researchers, the following sections will delve into the well-documented biological functions of the components of this compound: L-alanine and L-glutamic acid, and the closely related and extensively studied dipeptide, L-alanyl-L-glutamine.

Biological Functions of Constituent Amino Acids

The biological activity of a dipeptide is often related to the functions of its constituent amino acids.

L-alanine is a non-essential amino acid with a central role in metabolism. Its primary functions include:

-

Glucose-Alanine Cycle: In this cycle, alanine (B10760859) is synthesized in the muscle from pyruvate (B1213749) (derived from glycolysis) and an amino group from the breakdown of other amino acids. Alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the amino group is used for urea (B33335) synthesis. This process allows for the transport of nitrogen from peripheral tissues to the liver in a non-toxic form.

-

Energy Source: The carbon skeleton of alanine can be readily converted to pyruvate, which can then enter the citric acid cycle to generate ATP.

-

Protein Synthesis: As a proteinogenic amino acid, alanine is a fundamental building block for the synthesis of proteins throughout the body.

L-glutamic acid, commonly referred to as glutamate (B1630785) in its anionic form, is a non-essential amino acid with diverse and critical biological roles:

-

Excitatory Neurotransmitter: Glutamate is the most abundant excitatory neurotransmitter in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory.

-

Metabolic Intermediate: Glutamate is a key player in amino acid metabolism, participating in transamination reactions where it accepts amino groups from other amino acids to form α-ketoglutarate, an intermediate in the citric acid cycle.

-

Precursor for GABA: In the brain, glutamate is the precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.

-

Nitrogen Transport: Similar to alanine, glutamate is involved in nitrogen transport between tissues.

L-Alanyl-L-Glutamine (Ala-Gln): A Well-Characterized Analogue

L-Alanyl-L-Glutamine (Ala-Gln) is a dipeptide of L-alanine and L-glutamine. Unlike glutamic acid, glutamine has an amide group on its side chain. This structural difference has significant implications for its stability and biological function. Ala-Gln was developed as a stable and highly soluble source of glutamine for clinical nutrition[3][5].

-

Glutamine Delivery: The primary function of Ala-Gln is to serve as a stable carrier for glutamine. Free glutamine is unstable in aqueous solutions, making it difficult to use in parenteral nutrition. Ala-Gln is stable and is hydrolyzed in the body to release free alanine and glutamine[3].

-

Intestinal Health: Glutamine is a primary fuel source for enterocytes, the cells lining the small intestine. Supplementation with Ala-Gln has been shown to protect the integrity of the intestinal mucosa, maintain intestinal barrier function, and reduce bacterial translocation[2][3].

-

Immune System Support: Glutamine is crucial for the function of immune cells, such as lymphocytes and macrophages. Ala-Gln supplementation has been shown to enhance immune responses[6][7]. In vitro studies have demonstrated that Ala-Gln stimulates T-lymphocyte proliferation to a similar extent as glutamine[6].

-

Anti-inflammatory and Antioxidant Effects: Ala-Gln has demonstrated anti-inflammatory effects in various models, including diabetic retinopathy and lipopolysaccharide-induced liver injury[5][8]. It can also enhance the synthesis of glutathione, a major intracellular antioxidant.

-

Clinical Applications: Ala-Gln is used in clinical nutrition for critically ill patients, those undergoing surgery, and individuals with gastrointestinal disorders to improve nitrogen balance, support immune function, and maintain gut health[9].

The biological effects of Ala-Gln are primarily mediated by the actions of its constituent amino acids upon their release. Glutamine, in particular, influences several key signaling pathways:

-

mTOR Signaling: Glutamine is an important activator of the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival. In murine enteroids, both glutamine and Ala-Gln have been shown to activate mTOR signaling, promoting crypt expansion[10].

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, is involved in cell proliferation and differentiation. Glutamine can influence this pathway, contributing to its effects on intestinal cell growth and repair.

The diagram below illustrates the proposed mechanism of Ala-Gln action in an intestinal epithelial cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Alanyl-glutamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of L-alanyl-L-glutamine in the immune response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alanyl-Glutamine Protects against Lipopolysaccharide-Induced Liver Injury in Mice via Alleviating Oxidative Stress, Inhibiting Inflammation, and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mrmed.in [mrmed.in]

- 10. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropeptide N-Acetylaspartylglutamate (NAAG): A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1] Synthesized in neurons, this dipeptide plays a crucial role in regulating synaptic transmission and neuronal excitability. Its mechanism of action is primarily mediated through its interaction with specific glutamate (B1630785) receptors, leading to a cascade of intracellular signaling events. This technical guide provides an in-depth overview of the core mechanism of action of NAAG in neuronal cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and lifecycle.

Core Mechanism of Action

The primary mechanism of action of N-acetylaspartylglutamate in neuronal cells is the selective activation of the metabotropic glutamate receptor 3 (mGluR3), a Group II metabotropic glutamate receptor.[2] This interaction initiates a signaling cascade that ultimately modulates neuronal activity. Additionally, NAAG can act as a low-potency antagonist at N-methyl-D-aspartate (NMDA) receptors.[1]

Primary Target: Metabotropic Glutamate Receptor 3 (mGluR3)

Activation of presynaptic mGluR3 by NAAG is the principal pathway through which it exerts its effects.[3] This receptor is coupled to an inhibitory G-protein (Gi/o). Upon NAAG binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] The reduction in cAMP leads to decreased activity of protein kinase A (PKA).[4] PKA is known to phosphorylate various downstream targets, including voltage-gated calcium channels. Reduced PKA activity leads to a decrease in the conductance of L-type calcium channels, thereby diminishing calcium influx into the presynaptic terminal.[4] This reduction in presynaptic calcium concentration is the direct cause of the observed inhibition of neurotransmitter release, particularly glutamate.[3]

Secondary Target: NMDA Receptor

NAAG also interacts with NMDA receptors, a subtype of ionotropic glutamate receptors. However, its affinity for NMDA receptors is significantly lower than for mGluR3.[3] At physiological concentrations, NAAG acts as a weak antagonist at the NMDA receptor.[1] It has been shown to reduce NMDA receptor-mediated synaptic currents in hippocampal neurons.[5] This antagonistic action at NMDA receptors may contribute to the neuroprotective effects of NAAG by preventing excessive calcium influx and excitotoxicity associated with overstimulation of these receptors.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of NAAG with its neuronal targets and its downstream effects.

| Parameter | Receptor | Value | Cell Type/Preparation | Reference |

| EC50 | mGluR3 | 11–100 µM | Transfected cells | [3] |

| IC50 | mGluR3 | < 5 µM | Displacement assay | [3] |

| EC50 | NMDA-R | 666 µM | Cultured rat olfactory bulb | [3] |

| IC50 | NMDA-R | 8.8 µM | Displacement assay | [3] |

Table 1: Receptor Binding and Potency of NAAG

| Effect | Concentration | % Change | Neuronal System | Reference |

| Inhibition of KCl-induced GABA release | Not specified | 35% | Rat cortical neurons | [4] |

| Reduction of NMDA-induced currents | 20 µM | Not specified | Hippocampal CA1 pyramidal neurons | [5] |

Table 2: Functional Effects of NAAG on Neuronal Activity

Signaling Pathways and Lifecycle

The following diagrams illustrate the signaling cascade initiated by NAAG binding to mGluR3 and the lifecycle of NAAG in the synapse.

Experimental Protocols

Radioligand Binding Assay for mGluR3

This protocol describes a competitive binding assay to determine the affinity of NAAG for the mGluR3 receptor.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., cortex, hippocampus) or cells expressing mGluR3 in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the following in order:

-

50 µL of assay buffer or unlabeled NAAG at various concentrations.

-

50 µL of a radiolabeled mGluR3 ligand (e.g., [³H]LY354740) at a fixed concentration (typically at its Kd).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer.

3. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled mGluR3 agonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of NAAG to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for recording the effects of NAAG on neuronal ion channels.

1. Slice/Cell Preparation:

-

Prepare acute brain slices (300-400 µm thick) from a region of interest or use cultured neurons.

-

Maintain the preparation in oxygenated artificial cerebrospinal fluid (ACSF).

2. Recording Setup:

-

Place the slice/coverslip in a recording chamber on an upright microscope and continuously perfuse with ACSF.

-

Fill a glass micropipette with an internal solution mimicking the intracellular ionic composition.

-

Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) with the cell membrane.

3. Whole-Cell Recording:

-

Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record baseline synaptic currents or currents evoked by specific stimuli.

-

To study the effect on presynaptic release, spontaneous or miniature inhibitory/excitatory postsynaptic currents (sIPSCs/mIPSCs or sEPSCs/mEPSCs) can be recorded.

4. Drug Application and Data Analysis:

-

After obtaining a stable baseline recording, perfuse the bath with ACSF containing NAAG at the desired concentration.

-

Record the changes in the amplitude and frequency of the postsynaptic currents.

-

Analyze the data to quantify the effect of NAAG on synaptic transmission.

Cyclic AMP (cAMP) Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to NAAG.

1. Cell Culture and Treatment:

-

Culture neuronal cells or cells expressing mGluR3 in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels (for studying inhibitory effects).

-

Treat the cells with varying concentrations of NAAG for a defined period.

2. Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF). In these assays, cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.

3. Data Analysis:

-

The signal generated is inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the cell lysates by interpolating from the standard curve.

-

Plot the cAMP concentration against the log concentration of NAAG to determine the dose-dependent effect of NAAG on cAMP production.

Conclusion

N-acetylaspartylglutamate is a key neuromodulator that primarily acts through the activation of presynaptic mGluR3 receptors to inhibit neurotransmitter release. This is achieved via a G-protein coupled signaling cascade that leads to the reduction of intracellular cAMP and subsequent inhibition of presynaptic calcium channels. Its secondary role as a weak NMDA receptor antagonist may also contribute to its overall function, particularly in the context of neuroprotection. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted roles of NAAG in the nervous system. Further research into the specific downstream targets of the NAAG-mGluR3 signaling pathway will continue to elucidate its importance in neuronal function and its potential as a therapeutic target for a range of neurological and psychiatric disorders.

References

- 1. NAAG, NMDA receptor and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAAG inhibits KCl-induced [(3)H]-GABA release via mGluR3, cAMP, PKA and L-type calcium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NAAG reduces NMDA receptor current in CA1 hippocampal pyramidal neurons of acute slices and dissociated neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dipeptide L-Alanyl-L-Glutamic Acid (Ala-Glu-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-Glutamic Acid (Ala-Glu-OH) is a dipeptide composed of the amino acids L-alanine and L-glutamic acid. While the history of the discovery of individual amino acids dates back to the early 19th century, the specific timeline for the first isolation and characterization of this compound is not extensively documented in readily available scientific literature.[1][2] However, the synthesis and study of dipeptides became a significant area of research following Emil Fischer's proposal in 1902 that proteins are formed from amino acids linked by peptide bonds.[1] This guide provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, synthesis methodologies, and biological context.

Physicochemical Properties of L-Alanyl-L-Glutamic Acid

The following table summarizes the key physicochemical properties of L-Alanyl-L-Glutamic Acid. This data is essential for researchers working on its synthesis, purification, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C8H14N2O5 | [3] |

| Molecular Weight | 218.21 g/mol | [3] |

| CAS Number | 13187-90-1 | [3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point (Predicted) | 520.5 ± 50.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.362 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 3.03 ± 0.10 | [6] |

| Water Solubility | 250 mg/mL (requires sonication) | [4] |

| Storage Temperature | Powder: -80°C (2 years), -20°C (1 year) | [4] |

| InChI Key | VYZAGTDAHUIRQA-WHFBIAKZSA-N | [3] |

Experimental Protocols: Synthesis of L-Alanyl-L-Glutamic Acid

The synthesis of dipeptides like this compound requires a strategic approach to ensure the formation of the correct peptide bond and to prevent unwanted side reactions. This typically involves the use of protecting groups for the amino and carboxyl termini that are not involved in the peptide bond formation. Below is a representative protocol for the chemical synthesis of a dipeptide, which can be adapted for the synthesis of L-Alanyl-L-Glutamic Acid.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides in a controlled, stepwise manner. The C-terminal amino acid is first attached to a solid resin support, and subsequent amino acids are added one by one.

Materials:

-

Fmoc-L-Glutamic acid-Wang resin

-

Fmoc-L-Alanine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Glutamic acid-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the glutamic acid.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-L-Alanine (3 equivalents relative to the resin substitution), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

To confirm the completion of the coupling reaction, a Kaiser test can be performed.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude this compound by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

The crude peptide can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Alanylglutamic acid | C8H14N2O5 | CID 128841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. americanelements.com [americanelements.com]

- 6. 13187-90-1 CAS MSDS (H-ALA-GLU-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Navigating the Crossroads of Neuromodulation and Metabolism: A Technical Guide to the Biochemical Pathways of N-Acetyl-Aspartyl-Glutamate (NAAG) and L-Alanyl-L-Glutamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide designation "Ala-Glu-OH" can refer to several molecules, creating a point of ambiguity in scientific discourse. This technical guide primarily focuses on N-Acetyl-Aspartyl-Glutamate (NAAG) , the most abundant peptide neurotransmitter in the mammalian nervous system, due to its extensive and complex biochemical pathways and significant roles in neuromodulation. The vast body of research on NAAG's synthesis, degradation, and signaling cascades makes it a critical subject for researchers in neuroscience and drug development.

In the interest of providing a comprehensive resource, this guide will also briefly address the metabolic pathways of L-Alanyl-L-Glutamine (B1664493) , a dipeptide with significant applications in clinical nutrition due to its enhanced stability and bioavailability compared to L-glutamine alone. While structurally distinct from NAAG, its metabolic fate is of considerable interest in therapeutic contexts.

This whitepaper will provide a detailed exploration of the core biochemical pathways, present quantitative data in structured tables, outline key experimental protocols, and visualize complex processes using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

I. N-Acetyl-Aspartyl-Glutamate (NAAG): The Predominant Peptide Neurotransmitter

NAAG, composed of N-acetylaspartic acid (NAA) and glutamic acid, is a key player in the central nervous system, acting as a neurotransmitter and neuromodulator.[1] Its metabolism involves a dynamic interplay between neurons and glial cells.

A. Biochemical Pathways of NAAG

The lifecycle of NAAG involves its synthesis in neurons, release into the synaptic cleft, and subsequent degradation by enzymes on glial cells.

NAAG is synthesized in neurons from its precursors, N-acetylaspartate (NAA) and L-glutamate, in an ATP-dependent reaction catalyzed by NAAG synthetase.[2][3] Unlike many other peptides, NAAG is not synthesized via post-translational processing of a larger precursor protein.[1] Two isoforms of NAAG synthetase have been identified: NAAGS-I and NAAGS-II.[4][5] While neurons are the primary site of NAAG synthesis, some evidence suggests that glial cells may also have this capability under certain conditions.[6]

dot

Caption: Synthesis of NAAG in a neuron.

Following its release into the synaptic cleft, NAAG is rapidly hydrolyzed into NAA and glutamate (B1630785) by the extracellular enzyme glutamate carboxypeptidase II (GCPII) , also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA).[1][4][7] GCPII is a zinc metalloenzyme primarily located on the surface of astrocytes.[2][7] Another enzyme, glutamate carboxypeptidase III (GCPIII), also contributes to NAAG degradation.[2] This rapid breakdown is a key mechanism for terminating NAAG's signaling activity.

dot

Caption: Degradation of NAAG by GCPII.

B. Signaling Pathways of NAAG

NAAG exerts its neuromodulatory effects primarily through its interaction with presynaptic metabotropic glutamate receptor 3 (mGluR3).[2][8] Activation of mGluR3 by NAAG leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the release of neurotransmitters, most notably glutamate.[4] This creates a negative feedback loop that helps to prevent excessive glutamate signaling and excitotoxicity.[4][8]

dot

Caption: NAAG signaling via mGluR3.

C. Quantitative Data

| Parameter | Value | Enzyme | Substrate | Reference |

| Km | 1.2 ± 0.5 µM | Glutamate Carboxypeptidase II (GCPII) | NAAG | [7] |

| kcat | 1.1 ± 0.2 s-1 | Glutamate Carboxypeptidase II (GCPII) | NAAG | [7] |

| NAA:NAAG Ratio (Human Brain) | ~10:1 | - | - | [9] |

| NAAG Concentration (Human Brain) | µM to low mM range | - | - | [3] |

| NAAG IC50 (Radioimmunoassay) | 2.5 nM | - | - | [10] |

D. Experimental Protocols

This method is used for the accurate measurement of NAAG concentrations in biological samples.

-

Sample Preparation: Brain tissue samples are homogenized in a methanol-based extraction buffer.

-

Internal Standard: Stable isotope-labeled NAAG (e.g., [¹³C/¹⁵N]-NAAG) is added to the homogenate for accurate quantification.[11]

-

Chromatographic Separation: The extracted metabolites are separated using a suitable liquid chromatography system.

-

Mass Spectrometry Detection: The eluent is introduced into a mass spectrometer operating in negative ion mode. NAAG is detected by its specific mass-to-charge ratio (m/z 303.3).[11]

-

Quantification: The concentration of NAAG is determined by comparing the peak area of endogenous NAAG to that of the internal standard.

This fluorometric assay is used to measure the enzymatic activity of GCPII.[12][13]

-

Principle: The assay measures the amount of glutamate produced from the hydrolysis of NAAG by GCPII. The glutamate is then used in a series of reactions to generate a fluorescent product.

-

Reagents:

-

GCPII Assay Buffer

-

NAAG (Substrate)

-

GCPII Enzyme (or sample containing GCPII)

-

Glutamate Oxidase

-

Horseradish Peroxidase

-

A fluorescent probe (e.g., Amplex Red)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAAG, glutamate oxidase, HRP, and the fluorescent probe.

-

Add the GCPII enzyme or sample to initiate the reaction.

-

Incubate at 37°C.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

The rate of increase in fluorescence is proportional to the GCPII activity.

-

dot

Caption: GCPII activity assay workflow.

II. L-Alanyl-L-Glutamine: A Stable Dipeptide for Clinical Nutrition

L-Alanyl-L-Glutamine is a dipeptide used in clinical settings as a source of glutamine in parenteral and enteral nutrition.[14][15] Its primary advantage over free L-glutamine is its superior stability in aqueous solutions, preventing the formation of toxic ammonia (B1221849) and pyroglutamic acid.[14]

A. Biochemical Pathways of L-Alanyl-L-Glutamine

L-Alanyl-L-Glutamine is absorbed intact from the small intestine.[14] In various tissues, it is hydrolyzed by peptidases into its constituent amino acids, L-alanine and L-glutamine.[16]

dot

Caption: Hydrolysis of L-Alanyl-L-Glutamine.

-

L-Glutamine: Serves as a primary fuel source for rapidly dividing cells like enterocytes and lymphocytes, a precursor for nucleotide and protein synthesis, and a key component of the antioxidant glutathione.[17][18]

-

L-Alanine: Plays a crucial role in the glucose-alanine cycle, where it is transported to the liver for gluconeogenesis, thereby contributing to the maintenance of blood glucose levels.[18]

B. Quantitative Data

| Parameter | Value | Context | Reference |

| Half-life (in ICU patients) | 0.26 hours (range: 0.15-0.63 h) | Intravenous infusion of L-Alanyl-L-Glutamine | [16] |

| Solubility in water | ~586 g/L | At room temperature | [14] |

| Recommended Parenteral Dosage | 0.3-0.5 g/kg/day | Critically ill patients | [17][19] |

| Fold Change in Glutamine (in vitro) | 8.69 times | C2C12 myoblasts supplemented with Ala-Gln | [20] |

C. Experimental Protocols

This method is suitable for quantifying L-Alanyl-L-Glutamine in cell culture media.[21]

-

Sample Preparation: Cell culture supernatant is collected and diluted.

-

Derivatization: The sample is derivatized with a fluorescent tagging agent, such as o-phthalaldehyde (B127526) (OPA).

-

Chromatographic Separation: The derivatized dipeptide is separated using reverse-phase HPLC.

-

Fluorescence Detection: The eluting compound is detected by a fluorescence detector at the appropriate excitation and emission wavelengths.

-

Quantification: The concentration is determined by comparing the peak area to a standard curve of known L-Alanyl-L-Glutamine concentrations.

Conclusion

The biochemical pathways involving Ala-Glu dipeptides are diverse and context-dependent. N-Acetyl-Aspartyl-Glutamate (NAAG) stands out as a critical neuromodulator with intricate synthesis, degradation, and signaling pathways that are central to maintaining neuronal health and function. Its metabolism represents a promising target for therapeutic interventions in a range of neurological disorders. On the other hand, L-Alanyl-L-Glutamine serves as a vital component in clinical nutrition, offering a stable and effective means of providing glutamine to support metabolic and immune functions in critically ill patients. A thorough understanding of these distinct pathways is paramount for researchers and clinicians working to advance treatments for neurological diseases and improve patient outcomes in critical care settings. This technical guide provides a foundational overview to aid in these endeavors.

References

- 1. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylaspartylglutamate Synthetase II Synthesizes N-Acetylaspartylglutamylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of NAAG by an enzyme-mediated process in rat central nervous system neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 8. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NAA and NAAG variation in neuronal activation during visual stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. abcam.com [abcam.com]

- 13. Glutamate Carboxypeptidase II Inhibitor Screening Kit (Fluorometric), All - Creative Biolabs [neuros.creative-biolabs.com]

- 14. Alanyl-glutamine - Wikipedia [en.wikipedia.org]

- 15. Facebook [cancer.gov]

- 16. Elimination kinetics of L-alanyl-L-glutamine in ICU patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. mrmed.in [mrmed.in]

- 19. The effect of L-alanyl-L-glutamine dipeptide supplemented total parenteral nutrition on infectious morbidity and insulin sensitivity in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NMR-based metabolomic analysis of the effects of alanyl-glutamine supplementation on C2C12 myoblasts injured by energy deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of l-alanyl-l-glutamine in mammalian cell culture broth: Evaluation of different detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Ala-Glu-OH in Cellular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide N-alanyl-L-glutamic acid (Ala-Glu-OH) is a molecule of growing interest within the scientific community. Composed of the non-essential amino acids L-alanine and L-glutamic acid, its constituent components are central players in cellular metabolism and signaling. While direct research on this compound is in its nascent stages, this technical guide synthesizes the current understanding of dipeptide metabolism and the well-established roles of its constituent amino acids to build a framework for its potential biological significance. This document provides an in-depth exploration of the metabolic pathways and signaling cascades likely influenced by this compound, supported by quantitative data from related dipeptide studies, detailed experimental protocols for future investigations, and visual representations of key cellular processes.

Introduction to Dipeptide Metabolism

Dipeptides, the simplest form of peptides, are increasingly recognized for their roles beyond simple protein building blocks. Cellular uptake of dipeptides is primarily mediated by peptide transporters (PepT), which are expressed in various tissues. Once inside the cell, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids.[1] This process allows for a more efficient uptake of amino acids compared to the transport of individual amino acids. The rate of uptake and hydrolysis can vary depending on the specific dipeptide and cell type.[2][3]

The study of dipeptides like L-alanyl-L-glutamine has shown that they can be utilized to enhance cell culture performance by providing a stable source of amino acids.[2] The metabolic fate of the constituent amino acids then dictates the dipeptide's overall impact on cellular function.

The Metabolic and Signaling Roles of L-Alanine and L-Glutamic Acid

To understand the potential functions of this compound, it is crucial to examine the well-documented roles of its constituent amino acids.

L-Alanine: A Key Player in Energy Metabolism

L-Alanine is a central molecule in the glucose-alanine cycle, a critical pathway for transporting nitrogen from peripheral tissues to the liver.[4] In this cycle, muscle tissue undergoing glycolysis produces pyruvate (B1213749), which can be transaminated to alanine. Alanine is then released into the bloodstream and transported to the liver, where it is converted back to pyruvate. This pyruvate can then be used for gluconeogenesis to produce glucose, which can be returned to the muscles for energy.[4]

Key Metabolic Functions of L-Alanine:

-

Gluconeogenesis: Serves as a primary substrate for glucose synthesis in the liver.[4][5]

-

Nitrogen Transport: Acts as a non-toxic carrier of ammonia (B1221849) from peripheral tissues to the liver for urea (B33335) synthesis.[4]

-

Protein Synthesis: Incorporated into proteins throughout the body.

L-Glutamic Acid: A Major Excitatory Neurotransmitter and Metabolic Hub

L-Glutamic acid (glutamate) is the most abundant excitatory neurotransmitter in the mammalian central nervous system.[6][7][8] Its signaling is mediated by a variety of ionotropic and metabotropic glutamate (B1630785) receptors, which are crucial for synaptic plasticity, learning, and memory.[6][7]

Beyond its role in neurotransmission, glutamate is a key intermediate in numerous metabolic pathways:

Key Metabolic and Signaling Functions of L-Glutamic Acid:

-

Neurotransmission: Acts as the primary excitatory neurotransmitter.[6][7][8]

-

Amino Acid Metabolism: Serves as a precursor for the synthesis of other amino acids, such as glutamine and proline.

-

TCA Cycle Intermediate: Can be converted to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle, to fuel cellular energy production.

-

Antioxidant Defense: A precursor for the synthesis of glutathione, a major intracellular antioxidant.

Hypothetical Roles of this compound in Cellular Metabolism and Signaling

Based on the functions of its constituent amino acids, this compound could potentially influence a range of cellular processes:

-

Enhanced Energy Substrate: By delivering both a gluconeogenic precursor (alanine) and a TCA cycle intermediate precursor (glutamate), this compound could serve as a potent and efficient fuel source for cells, particularly under conditions of high energy demand or metabolic stress.

-

Modulation of Neurotransmission: In the central nervous system, the delivery of glutamate via this compound could potentially modulate glutamatergic signaling. The controlled release of glutamate following hydrolysis might offer a more regulated way to influence neuronal activity compared to free glutamate.

-

Support of Antioxidant Defenses: By providing a source of glutamate, this compound could indirectly support the synthesis of glutathione, thereby enhancing the cell's capacity to combat oxidative stress.

Quantitative Data on Dipeptide Metabolism

While specific quantitative data for this compound is not yet available, studies on similar dipeptides provide valuable insights into the kinetics of their uptake and hydrolysis.

| Dipeptide | Cell Type | Uptake Rate (µmol/10^6 cells/day) | Hydrolysis Km (mM) | Reference |

| L-Alanyl-L-Glutamine | CHO | 1.5 - 3 | Not Reported | [2] |

| Glycyl-L-Glutamine | CHO | ~0.1 | Not Reported | [2] |

| Phenylalanine Dipeptides | Rat Jejunum | Not Reported | 0.1 - 1.0 | [1] |

Table 1: Comparative quantitative data on the uptake and hydrolysis of various dipeptides in different cell types.

Experimental Protocols

To facilitate further research into the role of this compound, this section provides detailed methodologies for key experiments.

Dipeptide Uptake and Hydrolysis Assay

Objective: To quantify the rate of this compound uptake and intracellular hydrolysis.

Methodology:

-

Cell Culture: Culture the cells of interest to 80-90% confluency in appropriate growth medium.

-

Incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and then incubate with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 mM) for different time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: After incubation, wash the cells with ice-cold transport buffer to remove extracellular dipeptide. Lyse the cells using a suitable lysis buffer.

-

Quantification: Analyze the cell lysates for intracellular concentrations of this compound and its constituent amino acids (alanine and glutamic acid) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Data Analysis: Calculate the initial rate of uptake at each concentration and determine the Michaelis-Menten kinetics (Vmax and Km) for the transport and hydrolysis processes.[9]

Cell Viability Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations for 24, 48, and 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the effect of this compound on cell viability.[10][11]

ATP Measurement Assay

Objective: To determine the impact of this compound on cellular energy status.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell viability assay.

-

ATP Lysis Buffer: Lyse the cells with a buffer that stabilizes ATP.

-

Luciferase Assay: Use a commercial ATP bioluminescence assay kit. In the presence of ATP, the luciferase enzyme will catalyze the conversion of luciferin (B1168401) to oxyluciferin, generating light.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Quantify the ATP concentration based on a standard curve and normalize to the total protein content of each sample.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling and metabolic pathways potentially influenced by this compound.

Caption: Proposed metabolic fate of this compound.

Caption: Potential modulation of glutamate signaling by this compound.

References

- 1. Dipeptide transport and hydrolysis in rat small intestine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 5. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ijbs.com [ijbs.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Kinetics and Identities of Extracellular Peptidases in Subsurface Sediments of the White Oak River Estuary, North Carolina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 11. researchgate.net [researchgate.net]

The Enzymatic Crossroads: A Technical Guide to the Activity and Regulation of L-Alanyl-L-Glutamate (Ala-Glu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Alanyl-L-Glutamate (Ala-Glu), and its close analogue L-Alanyl-L-Glutamine (Ala-Gln), represent key molecules in cellular metabolism and clinical nutrition. While not a direct signaling molecule, the enzymatic processing of this dipeptide is a critical control point for the delivery of its constituent amino acids, which are vital for energy homeostasis, immune function, and nitrogen balance. This guide provides an in-depth analysis of the enzymatic activity governing Ala-Glu hydrolysis, the regulatory mechanisms controlling these enzymes, and the experimental protocols required for their study. The primary enzymes implicated in its metabolism include membrane-bound dipeptidases like Dipeptidase 1 (DPEP1) and Dipeptidyl Peptidase IV (DPP-IV), alongside various cytosolic peptidases. Understanding the kinetics and regulation of these enzymes is paramount for applications ranging from optimizing cell culture media to developing novel therapeutic strategies.

Enzymatic Hydrolysis of Ala-Glu-OH

The in vivo breakdown of Ala-Glu is a rapid and efficient process, primarily carried out by a range of peptidases located on the cell surface, in circulation, and within the cytoplasm. The dipeptide is first absorbed from the lumen or reabsorbed in the kidney via proton-coupled oligopeptide transporters (PEPT1 and PEPT2) before being hydrolyzed.[1][2][3] In intravenous applications, circulating peptidases ensure a short half-life, measured in minutes.[4][5]

Key Hydrolyzing Enzymes

-

Dipeptidase 1 (DPEP1): Also known as renal dipeptidase, DPEP1 is a zinc-metalloenzyme anchored to the brush border membrane of kidney tubules.[6] Its primary function is the hydrolysis of a wide array of dipeptides.[6] DPEP1 shows a preference for substrates with bulky, hydrophobic N-terminal residues, but its broad specificity allows it to hydrolyze peptides like Ala-Glu.[6] It plays a significant role in the metabolism of glutathione (B108866) and certain β-lactam antibiotics.[6]

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): A serine exopeptidase that exists in both a membrane-bound and a soluble circulating form.[7] DPP-IV is renowned for its role in inactivating incretin (B1656795) hormones (e.g., GLP-1) by cleaving dipeptides from the N-terminus of substrates with a penultimate proline or alanine (B10760859) residue.[7] While its efficiency is lower for alanine-containing peptides compared to proline, its widespread expression and presence in plasma make it a key enzyme in Ala-Glu metabolism.[7]

-

Cytosol Aminopeptidase (LAP3): This cytosolic metallopeptidase is involved in the final stages of protein degradation, cleaving N-terminal amino acids from various peptides.[7] It is particularly active on peptides with N-terminal hydrophobic residues and contributes to the intracellular processing of dipeptides absorbed from the extracellular environment.[7]

Quantitative Data on Enzymatic Activity

Direct kinetic data for the hydrolysis of L-Alanyl-L-Glutamate by specific human enzymes is not extensively documented in publicly available literature. However, data from closely related substrates and analogous enzymes provide insight into the catalytic efficiencies. The following tables summarize relevant kinetic parameters.

Table 1: In Vivo Elimination Kinetics of L-Alanyl-L-Glutamine

| Parameter | Value | Species | Condition | Reference |

|---|---|---|---|---|

| Elimination Half-Life | 3.8 ± 0.5 min | Human | Healthy Subjects (IV Bolus) | [4] |

| Elimination Half-Life | 0.26 hours (15.6 min) | Human | ICU Patients (IV Infusion) |[5] |

Table 2: Kinetic Parameters for Papain-Catalyzed Synthesis of Z-Ala-Gln Note: This data is for the synthesis reaction and is provided for context on enzyme-dipeptide interactions. Z-Ala-Gln is a protected precursor to Ala-Gln.

| Parameter | Value | Enzyme | Condition | Reference |

|---|---|---|---|---|

| Km (apparent) | 1.71 mol/L | Papain | pH 9.5, 35°C | [8] |

| rmax (apparent) | 6.09 mmol/(L·min) | Papain | pH 9.5, 35°C |[8] |

Regulation of Enzymatic Activity

The hydrolysis of Ala-Glu is tightly controlled through the regulation of its principal enzymes, involving transcriptional control, post-translational modifications, and the action of specific inhibitors.

Regulation of DPEP1

-

Inhibition: DPEP1 activity is competitively inhibited by the β-lactam compound cilastatin , which is used clinically to prevent the renal degradation of carbapenem (B1253116) antibiotics.[6] The transition-state analog bestatin acts as a time-dependent, apparent non-competitive inhibitor.[6]

-

Cofactor Dependence: As a zinc-metalloenzyme, DPEP1 activity is dependent on the presence of binuclear zinc ions in its active site.[6][9] Chelating agents or compounds that compete for zinc coordination, such as dithiothreitol , can act as reversible competitive inhibitors.[6]

Regulation of DPP-IV

-

Transcriptional Control: The expression of the DPP-IV gene is regulated by various transcription factors, including hepatocyte nuclear factor-1 (HNF-1) and nuclear factor-κB (NF-κB), linking its expression to metabolic and inflammatory states.[7]

-

Cytokine Modulation: Pro-inflammatory cytokines, such as interferons (IFN-α, IFN-β, IFN-γ) and interleukin-12 (B1171171) (IL-12), have been shown to upregulate DPP-IV expression and activity, particularly on immune cells.[7]

-

Pharmacological Inhibition: A major class of drugs for type 2 diabetes, known as "gliptins" (e.g., sitagliptin, vildagliptin), are potent inhibitors of DPP-IV.[7] While some dipeptides containing tryptophan have also been shown to inhibit DPP-IV, the regulatory effect of the Ala-Glu product on the enzyme is not well characterized.

Signaling Pathways and Metabolic Fate

This compound is not a signaling molecule in the classical sense. Its biological significance lies in its role as a stable and bioavailable source of L-Alanine and L-Glutamate. The "pathway" is therefore one of transport, hydrolysis, and entry into central metabolism.

Experimental Protocols

Protocol: Dipeptidase Activity Assay using HPLC

This protocol outlines a robust method for quantifying the hydrolysis of Ala-Glu by a purified enzyme or in a biological sample (e.g., plasma, tissue homogenate). The method is adapted from procedures used for assessing renal dipeptidase activity.[6]

1. Reagents and Materials:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

L-Alanyl-L-Glutamate (Ala-Glu) substrate stock solution (e.g., 100 mM in deionized water)

-

Purified enzyme (e.g., DPEP1) or biological sample

-

Trichloroacetic acid (TCA) solution (20% w/v) for reaction termination

-

Derivatization Reagent: Phenylisothiocyanate (PITC) solution (e.g., 10% in ethanol/pyridine/water)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: Acetate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile/Methanol

-

Amino acid standards (L-Alanine, L-Glutamate)

2. Enzyme Reaction:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 100 µL final volume:

-

70 µL PBS buffer

-

10 µL Enzyme solution (at desired concentration)

-

10 µL Ala-Glu substrate (to achieve desired final concentration, e.g., 1-10 mM)

-

-

Include a "time zero" control for each sample by adding the termination solution before adding the substrate.

-

Initiate the reaction by adding the substrate and immediately transfer the tubes to a 37°C water bath.

-

Incubate for a predetermined time (e.g., 15, 30, 60 minutes). The time should be within the linear range of product formation.

-

Terminate the reaction by adding 50 µL of 20% TCA solution.

-

Vortex and centrifuge at >12,000 x g for 10 minutes to pellet precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

3. Sample Derivatization and HPLC Analysis:

-

Take a defined volume of the supernatant (e.g., 20 µL) and dry it under vacuum.

-

Re-dissolve the residue in the coupling buffer and add the PITC derivatization reagent. Incubate at room temperature as required by the specific PITC protocol.

-

Dry the sample again under vacuum to remove excess reagent.

-

Reconstitute the derivatized sample in HPLC mobile phase A.

-

Inject the sample onto the HPLC system.

-

Elute the derivatized amino acids using a gradient of mobile phase B.

-

Monitor the absorbance at a wavelength appropriate for PITC derivatives (e.g., 254 nm).

-

Quantify the amount of L-Alanine and L-Glutamate produced by comparing peak areas to a standard curve generated with known concentrations of the amino acid standards.

4. Data Analysis:

-

Calculate the rate of product formation (e.g., in µmol/min/mg of protein).

-

To determine kinetic parameters (Km, Vmax), repeat the assay using a range of substrate concentrations and fit the resulting rates to the Michaelis-Menten equation.

References

- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elimination kinetics of L-alanyl-L-glutamine in ICU patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specificity and inhibition studies of human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Kinetically controlled enzymatic synthesis of dipeptide precursor of L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure of human renal dipeptidase involved in beta-lactam hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: L-Alanyl-L-glutamic acid (Ala-Glu-OH)

CAS Number: 13187-90-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research information available for the dipeptide L-Alanyl-L-glutamic acid (Ala-Glu-OH). Due to the limited availability of data specific to this compound, information on the closely related and extensively studied dipeptide, L-alanyl-L-glutamine (Ala-Gln), is included for comparative purposes where relevant.

Core Physicochemical Properties

L-Alanyl-L-glutamic acid is a dipeptide composed of the amino acids L-alanine and L-glutamic acid.[1] Its structure and properties are fundamental to its potential biological and chemical applications.

Quantitative Physicochemical Data

A summary of the key physicochemical properties for L-Alanyl-L-glutamic acid is presented below. For context, comparative data for the related dipeptide L-alanyl-L-glutamine is also included.

| Property | L-Alanyl-L-glutamic acid (this compound) | L-alanyl-L-glutamine (Ala-Gln) |

| CAS Number | 13187-90-1[1] | 39537-23-0[2] |

| Molecular Formula | C₈H₁₄N₂O₅[1] | C₈H₁₅N₃O₄[2] |

| Molecular Weight | 218.21 g/mol [1] | 217.225 g/mol [2] |

| Melting Point | Data not available | 230-232 °C[3] |

| Boiling Point | Data not available | Data not available |

| Solubility in Water | Data not available | ~586 g/L at room temperature[2] |

| pKa Values | Data not available | Data not available |

| LogP (calculated) | -3.8[1] | -4.4[3] |

Experimental Protocols

General Chemical Synthesis of Dipeptides

The chemical synthesis of dipeptides like this compound typically involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the use of protecting groups to prevent unwanted side reactions.

A general workflow for the chemical synthesis of a dipeptide is as follows:

-

Protection of Amino and Carboxyl Groups: The amino group of the N-terminal amino acid (Alanine) and the side-chain carboxyl group of the C-terminal amino acid (Glutamic acid) are protected.

-

Activation of the Carboxyl Group: The carboxyl group of the N-terminal amino acid is activated to facilitate the formation of the peptide bond.

-

Coupling Reaction: The activated N-terminal amino acid is reacted with the deprotected C-terminal amino acid to form the dipeptide.

-

Deprotection: The protecting groups are removed from the newly formed dipeptide.

-

Purification: The final product is purified, typically using chromatography techniques such as HPLC.

A patent for the synthesis of the related compound, L-alanyl-L-glutamine, describes a method involving the reaction of N-terminal protected alanine (B10760859) with triphenylphosphine (B44618) and hexachloroethane (B51795) to form an active ester, which then reacts with glutamine.[4]

Analytical Methods: HPLC and NMR

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for the purification and analysis of dipeptides. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common method. The separation of isomers can be challenging and may require specialized chiral columns or derivatization.[5]

A study on the impurities in parenteral nutrition solutions containing L-alanyl-L-glutamine utilized HPLC-ESI-MS/MS with a Chiralpak QN-AX and a Polysulfoethyl A stationary phase in HILIC mode, as well as a Gemini C18 stationary phase in gradient RPLC mode to separate various peptide impurities, including Ala-Glu.[6]

Biological Activity and Signaling Pathways

The biological activity of L-Alanyl-L-glutamic acid is not well-documented in scientific literature. Much of the research in this area has focused on L-alanyl-L-glutamine (Ala-Gln) due to its enhanced stability and solubility, making it a preferred supplement for glutamine in clinical and research settings.[2]

L-alanyl-L-glutamine (Ala-Gln) has been shown to:

-

Support Gut Health: It strengthens the gut lining, which can reduce the risk of "leaky gut" and improve nutrient absorption.

-

Enhance Immune Function: Ala-Gln supports immune cells and promotes recovery from physical stress.[8]

-

Modulate mTOR Signaling: In murine enteroids, both glutamine and Ala-Gln have been shown to activate the mTOR signaling pathway, which is crucial for cell cycle regulation and protein synthesis.[9]

It is plausible that this compound, upon enzymatic hydrolysis in vivo, would release L-alanine and L-glutamic acid, which could then participate in various metabolic pathways. L-glutamic acid is a key excitatory neurotransmitter and a precursor for the synthesis of the inhibitory neurotransmitter GABA.

Due to the lack of specific studies on the signaling pathways directly affected by this compound, a corresponding diagram cannot be provided at this time. Researchers are encouraged to investigate the specific biological roles of this dipeptide.

Conclusion

L-Alanyl-L-glutamic acid (CAS 13187-90-1) is a dipeptide with defined physicochemical properties but limited available data regarding its experimental protocols and biological activity. The extensive research on the related dipeptide, L-alanyl-L-glutamine, provides a valuable framework for potential synthesis and analysis strategies, as well as for hypothesizing its potential biological roles. Further research is warranted to fully elucidate the specific characteristics and functions of L-Alanyl-L-glutamic acid to unlock its potential in various scientific and therapeutic applications.

References

- 1. Alanylglutamic acid | C8H14N2O5 | CID 128841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alanyl-glutamine - Wikipedia [en.wikipedia.org]

- 3. L-Alanyl-L-Glutamine | C8H15N3O4 | CID 123935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7163917B2 - Synthesis method of alanylglutamine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Alanyl-L-Glutamine(39537-23-0) 1H NMR spectrum [chemicalbook.com]

- 8. The role of L-alanyl-L-glutamine in the immune response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide Advantage: A Technical Guide to the Physiological Effects of L-Alanyl-L-Glutamine Administration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological effects of L-Alanyl-L-Glutamine administration, moving from its molecular interactions to its systemic impact. L-Alanyl-L-Glutamine, a stable dipeptide of the amino acids L-alanine and L-glutamine, has garnered significant scientific interest due to its enhanced stability and solubility compared to L-glutamine alone. This allows for more effective delivery of glutamine, a conditionally essential amino acid crucial for numerous physiological processes, particularly in states of metabolic stress. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways to support further investigation and therapeutic development.

Enhanced Gut Barrier Integrity and Function

L-Alanyl-L-Glutamine plays a pivotal role in maintaining the structural and functional integrity of the gastrointestinal tract. It serves as a primary fuel source for enterocytes, the cells lining the small intestine, and fortifies the intestinal barrier, often referred to as the "gut-blood barrier." This barrier is critical for preventing the translocation of harmful substances, such as bacteria and toxins, from the gut into the bloodstream.

Quantitative Effects on Intestinal Permeability

Clinical and preclinical studies have consistently demonstrated the ability of L-Alanyl-L-Glutamine to reduce intestinal permeability, a condition often termed "leaky gut." A common method to assess intestinal permeability is the lactulose (B1674317)/mannitol (B672) (L/M) ratio test. Lactulose, a large sugar molecule, is poorly absorbed, while mannitol, a smaller sugar alcohol, is readily absorbed. An elevated L/M ratio in urine indicates increased intestinal permeability.

| Study Population | Intervention | Duration | Key Findings | Reference |

| Patients with HIV/AIDS | 24 g/day L-Alanyl-L-Glutamine | 10 days | Significant increase in mannitol urinary excretion, suggesting improved intestinal absorption. | |

| Children at risk of Environmental Enteropathy | 12 g/day L-Alanyl-L-Glutamine | 10 days | Modest improvement in urinary lactulose excretion from 0.19% to 0.17%. | |

| Rats with 5-FU-induced mucositis | 3% L-Alanyl-L-Glutamine in PN | 7 days | Maintained intestinal mucosal structure and significantly lower bacterial translocation (30% vs. 90% in control). Unaltered L/M ratio compared to an increase in the control group. | |

| Trained rats undergoing exhaustive exercise | L-Alanyl-L-Glutamine supplementation | 12 weeks | Attenuated the exercise-induced increase in lactulose excretion and the lactulose/mannitol ratio. |

Experimental Protocol: Lactulose/Mannitol Intestinal Permeability Test

The following provides a generalized methodology for the L/M test as described in the cited literature.

Modulation of the Immune System

Glutamine is a critical fuel for rapidly dividing immune cells, such as lymphocytes and macrophages. L-Alanyl-L-Glutamine, by providing a stable source of glutamine, supports robust immune function, particularly during periods of physiological stress when glutamine demand is high.

Impact on Cytokine Production and Immune Cell Function

Research indicates that L-Alanyl-L-Glutamine can modulate the production of cytokines, the signaling molecules of the immune system.

| Study Type | Intervention | Key Findings | Reference |

| In vitro study | L-Alanyl-L-Glutamine (2 mmol/L) on human immune cells | Significantly increased T-lymphocyte proliferation in a dose-dependent manner. Enhanced cytokine production. | |

| Clinical trial in cardiac surgery patients | Perioperative intravenous infusion of L-Alanyl-L-Glutamine (0.5 g/kg/day) | Minor influence on polarized T-cell cytokine expression. A small improvement in intracellular IL-2 response in the lower tertile of IL-2 production. | |

| Clinical trial in patients with secondary peritonitis | L-Alanyl-L-Glutamine-supplemented TPN (0.40 g/kg/day) | Significantly better nitrogen balance, albumin, and IgA levels. Significant reduction in infectious morbidity. |

Enhancement of Athletic Performance and Recovery

The administration of L-Alanyl-L-Glutamine has shown promise in the realm of sports nutrition, primarily through its roles in hydration, reducing muscle damage, and potentially delaying fatigue.

Quantitative Effects on Exercise Performance

Studies have demonstrated that L-Alanyl-L-Glutamine supplementation can improve endurance and time to exhaustion during strenuous physical activity.

| Study Population | Intervention | Exercise Protocol | Key Findings | Reference |

| Endurance-trained men | Low dose (300 mg/500 ml) and high dose (1 g/500 ml) L-Alanyl-L-Glutamine in a sports drink | 1-hour treadmill run at 75% VO2peak followed by a run to exhaustion at 90% VO2peak | Significantly longer time to exhaustion in both low and high dose groups compared to no hydration. | |

| Physically active males | L-Alanyl-L-Glutamine at 0.05 g/kg and 0.2 g/kg body weight | Exercise to exhaustion on a cycle ergometer at 75% VO2max after dehydration | Significantly greater time to exhaustion in both supplemented groups compared to water alone. |

Experimental Protocol: Exercise to Exhaustion

A common experimental design to assess the impact of supplementation on endurance performance is the time to exhaustion test.

Molecular Mechanisms: Signaling Pathways

The physiological effects of L-Alanyl-L-Glutamine are underpinned by its influence on key cellular signaling pathways, most notably the mTOR (mammalian target of rapamycin) pathway.

Activation of the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Glutamine is a known activator of mTORC1 (mTOR complex 1). L-Alanyl-L-Glutamine, upon hydrolysis to L-glutamine and L-alanine, contributes to the activation of this pathway.

Studies in murine enteroids have shown that both L-glutamine and L-Alanyl-L-Glutamine can activate mTOR signaling, as evidenced by the increased phosphorylation of downstream targets like p70S6K and S6. This activation is crucial for intestinal stem cell proliferation and crypt regeneration.

The Natural Occurrence and Biological Significance of Alanyl-Glutamate (Ala-Glu-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Alanyl-L-Glutamic acid (Ala-Glu-OH) is an endogenous molecule found across various biological systems, from plants to mammals. While not as extensively studied as its amide counterpart, alanyl-glutamine (Ala-Gln), emerging evidence suggests that this compound is a component of the cellular metabolic landscape with potential, yet largely unexplored, biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, methodologies for its detection and quantification, and insights into its potential biosynthesis, metabolism, and physiological roles, with a focus on providing researchers with the foundational information required for future investigations.

Natural Occurrence and Quantitative Distribution

Recent advances in metabolomics have enabled the detection and quantification of a wide array of small molecules, including dipeptides, in biological matrices. The dipeptide Ala-Glu has been identified in various tissues of C57BL/6N wildtype mice, demonstrating its natural occurrence in mammals. A study by Heidenreich et al. (2021) provided a comprehensive, quantitative analysis of 36 dipeptides across 12 different organs and two biofluids. The concentrations of this compound, as determined by a validated UPLC-MS/MS method, are summarized in Table 1.

Table 1: Quantitative Distribution of this compound in Murine Tissues and Biofluids

| Tissue/Biofluid | Mean Concentration (fmol/mg tissue) ± SD |

| Brown Adipose Tissue | 10.9 ± 3.4 |

| White Adipose Tissue | Below Limit of Detection |

| Brain | 11.2 ± 2.6 |

| Eye | 24.3 ± 4.5 |

| Heart | 14.5 ± 2.9 |

| Kidney | 17.8 ± 3.1 |

| Liver | 28.4 ± 8.2 |

| Lung | 15.6 ± 3.8 |

| Muscle | 9.7 ± 2.1 |

| Sciatic Nerve | 13.4 ± 3.3 |

| Pancreas | 19.2 ± 4.1 |

| Spleen | 22.7 ± 5.0 |

| Thymus | 25.1 ± 5.5 |

| Biofluid | Mean Concentration (fmol/µL) ± SD |

| Serum | 0.03 ± 0.01 |

| Biofluid | Mean Concentration (fmol/mg Creatinine) ± SD |

| Urine | 0.12 ± 0.04 |

Data extracted from supplementary materials of Heidenreich et al., Int J Mol Sci, 2021.[1][2][3][4]

The data reveals a wide distribution of this compound, with the highest concentrations observed in the liver, eye, thymus, and spleen. Its presence in the brain suggests a potential role in the central nervous system. The significantly lower levels in serum compared to tissues indicate that this compound may primarily function intracellularly or in the interstitial fluid.

Biosynthesis and Metabolism

The precise biosynthetic pathway of this compound in mammalian systems has not been definitively elucidated. However, two primary mechanisms are proposed for the formation of dipeptides in biological systems:

-

Proteolytic Degradation of Proteins: Dipeptides are known to be generated during the breakdown of larger proteins by various proteases and peptidases.[3] This process releases a diverse pool of di- and tripeptides that can be further hydrolyzed into amino acids or utilized for other cellular functions.

-